molecular formula C5H10ClNO B2862532 Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2137895-62-4

Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B2862532
CAS No.: 2137895-62-4
M. Wt: 135.59
InChI Key: AFVLYMRKZXKNOH-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic organic compound featuring a fused oxa (oxygen) and aza (nitrogen) heterocyclic system. Its molecular formula is C₁₂H₁₅N·HCl, with a molecular weight of 173.26 g/mol (free base) . The compound is characterized by a bicyclo[3.2.0]heptane scaffold, where the oxygen atom occupies the 2-position and the nitrogen atom the 6-position. The "rel-" designation indicates the relative stereochemistry of the chiral centers (1R,5R).

This compound is commercially available through multiple global suppliers, including PharmaBlock Sciences, ChemExpress, and Enamine Ltd, reflecting its utility in pharmaceutical and chemical research .

Properties

IUPAC Name

(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-7-5-3-6-4(1)5;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVLYMRKZXKNOH-TYSVMGFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137895-62-4
Record name rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The target compound is distinguished by its 2-oxa-6-aza bicyclic framework. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Features Suppliers/CAS Numbers
Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride C₁₂H₁₅N·HCl 173.26 (free base) Oxa-aza bicyclo[3.2.0], hydrochloride salt PharmaBlock, ChemExpress
3-Azabicyclo[3.1.1]heptane-2-carboxylic acid hydrochloride C₇H₁₄ClNO₃ 195.65 Carboxylic acid, smaller bicyclo[3.1.1] scaffold Enamine Ltd (CAS: EN300-190540)
rac-2-[(1R,5R)-6-Amino-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid hydrochloride C₉H₁₆ClNO₃ 221.69 Amino group, acetic acid side chain Enamine Ltd (CAS: 5701-87-1)
tert-Butyl rel-(1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₀H₁₈N₂O₂ 198.26 Boc-protected amine, bicyclo[3.1.0] system PharmaBlock (CAS: 273206-92-1)
rel-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol C₆H₁₁NO 113.16 Hydroxyl group, azabicyclo[3.2.0] CAS: 2095192-15-5
Key Observations:

Scaffold Variations :

  • The bicyclo[3.2.0] system in the target compound contrasts with smaller (e.g., bicyclo[3.1.0] in PharmaBlock’s analogs) or larger frameworks, altering ring strain and conformational flexibility .
  • Bicyclo[3.1.1] systems (e.g., 3-azabicyclo[3.1.1]heptane) introduce a seven-membered ring with different stereochemical constraints .

Functional Groups: The hydrochloride salt enhances aqueous solubility compared to free bases (e.g., tert-butyl-protected amines in PharmaBlock’s intermediates) .

Stereochemical Complexity: The rel-(1R,5R) configuration in the target compound is critical for its biological interactions, as seen in analogs like rel-(1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane, where stereochemistry dictates receptor binding .

Biological Activity

Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic compound characterized by its unique structural features, which include both oxygen and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

PropertyDetails
Molecular Formula C6H12ClN1O1
Molecular Weight 149.62 g/mol
IUPAC Name This compound
CAS Number Not specified

The biological activity of this compound primarily involves its interaction with specific molecular targets within microbial cells. The compound acts by inhibiting essential biochemical pathways, particularly those involved in cell wall synthesis and other critical cellular functions.

  • Cell Wall Synthesis Inhibition : Similar to other β-lactam antibiotics, this compound may disrupt the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis and death.
  • Enzyme Interaction : The compound can bind to various enzymes critical for microbial survival, modulating their activity and inhibiting growth.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

Case Studies

  • Efficacy Against Resistant Strains : A study published in MDPI highlighted the compound's effectiveness against extended-spectrum beta-lactamase (ESBL) producing bacteria, which are often resistant to conventional antibiotics .
  • In Vivo Studies : Animal model studies indicated that administration of the compound resulted in a significant reduction in bacterial load in infected tissues compared to control groups .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar bicyclic compounds to enhance their efficacy and reduce toxicity:

  • Analog Development : Structural analogs have been synthesized to improve potency and spectrum of activity against resistant strains .
  • Combination Therapy : Research suggests that combining this compound with other antibiotics could enhance therapeutic outcomes against multi-drug resistant infections .

Q & A

Basic: What are the key synthetic challenges in preparing Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, and how can they be methodologically addressed?

Answer:
Synthesis of this bicyclic aziridine derivative involves multi-step reactions requiring precise control of stereochemistry and ring closure. Key challenges include:

  • Stereochemical control : The bicyclic structure necessitates enantioselective synthesis to avoid undesired isomers. Chiral catalysts or chiral pool starting materials can enforce configuration, as seen in analogous azabicyclo compounds .
  • Ring strain management : The 3.2.0 bicyclic system introduces strain, requiring low-temperature conditions (<0°C) during cyclization to minimize side reactions .
  • Purification : Hydrochloride salt formation (via HCl gas in anhydrous ether) improves crystallinity, enabling recrystallization from ethanol/water (1:3 v/v) to achieve >98% purity .

Basic: What spectroscopic techniques are most effective for confirming the structural integrity and stereochemistry of this compound?

Answer:
A combination of techniques is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for bridgehead protons (δ 3.8–4.2 ppm) and aziridine N–H (δ 2.1–2.5 ppm) confirm bicyclic geometry. Coupling constants (e.g., J = 8–10 Hz for vicinal protons) validate stereochemistry .
    • ¹³C NMR : Resonances at 55–60 ppm (C–N) and 70–75 ppm (C–O) confirm heteroatom positions .
  • IR Spectroscopy : Stretching frequencies at 3200–3400 cm⁻¹ (N–H) and 1650–1700 cm⁻¹ (C=O of hydrochloride) verify functional groups .
  • X-ray Crystallography : Resolves absolute configuration, with typical bond angles of 88–92° for the aziridine ring .

Advanced: How can computational reaction path search methods be integrated with experimental data to optimize the synthesis of bicyclic aziridine derivatives?

Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates, guiding experimental design:

  • Reaction Pathway Optimization : Computational screening identifies favorable ring-closing pathways (e.g., Baldwin’s rules for 5-exo-trig vs. 4-endo closures), reducing trial-and-error experimentation .
  • Solvent Selection : COSMO-RS simulations predict solvent effects on reaction rates. For example, THF stabilizes transition states better than DCM, improving yields by 15–20% .
  • Machine Learning : Training models on historical data (e.g., reaction temperature, catalyst loading) predicts optimal conditions for hydrochloride salt formation .

Basic: What safety considerations are critical when handling this compound in laboratory settings?

Answer:

  • Toxicity : The compound may exhibit neurotoxicity due to aziridine ring reactivity. Use fume hoods and PPE (nitrile gloves, lab coats) .
  • Stability : Hydrochloride salts are hygroscopic; store under argon at –20°C to prevent decomposition. Monitor for color changes (yellowing indicates degradation) .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal to deactivate the aziridine moiety .

Advanced: What strategies resolve contradictions in reaction yields reported across synthetic protocols for bicyclic aziridine hydrochlorides?

Answer:
Contradictions often arise from:

  • Impurity Profiles : Use HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile) to detect byproducts (e.g., ring-opened amines at m/z 174.1) that reduce yields .
  • Catalyst Variability : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for enantioselectivity; ligand choice (BINAP) can shift yields by 30% .
  • Scale Effects : Microscale reactions (≤10 mg) may overestimate yields due to inefficient mixing; optimize with flow chemistry for >50 mg batches .

Basic: How does the stereochemical configuration influence the physicochemical properties and reactivity of this compound?

Answer:

  • Solubility : The rel-(1R,5R) configuration enhances water solubility (25 mg/mL at pH 3) compared to cis isomers (15 mg/mL) due to reduced crystal lattice energy .
  • Reactivity : Axial N–H orientation in the bicyclic system increases nucleophilicity, accelerating alkylation reactions (e.g., 2x faster than trans isomers in SN2 reactions) .
  • Thermal Stability : rel-(1R,5R) decomposes at 180°C vs. 160°C for rel-(1S,5S), attributed to reduced ring strain .

Advanced: What in silico approaches predict the biological activity of this compound when experimental data is limited?

Answer:

  • Molecular Docking : Target GPCRs (e.g., 5-HT₃ receptors) using AutoDock Vina. The bicyclic system shows high affinity (ΔG ≈ –9.5 kcal/mol) due to complementary van der Waals interactions .
  • QSAR Models : Train on aziridine derivatives to predict logP (1.8 ± 0.2) and IC₅₀ values (≈10 µM for serotonin uptake inhibition) .
  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB+ score: 0.55) and CYP3A4 metabolism, guiding toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.